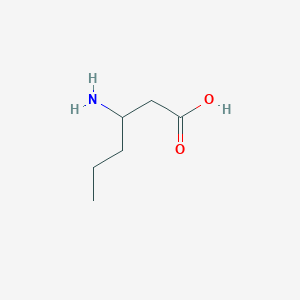

3-Aminohexanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Aminohexanoic acid is still based on the methods of the 1960s . The methods consist of the hydrolysis of ε-caprolactam under acidic or basic conditions, followed by purification with ion exchange resins . The acid is obtained in the form of a salt . Recent methods of Ahx biosynthesis involve the use of Pseudomonas taiwanensis VLB120 strains converting cyclohexane to є-caprolactone and combination with Escherichia coli JM101 strains ensuring further conversion to Ahx . This combination of rationally designed strains enabled the direct production of Ahx from cyclohexane in one pot with high conversion and yield under environmentally friendly conditions .Molecular Structure Analysis

The molecular weight of this compound is 131.17 g/mol . The InChI representation of the molecule isInChI=1S/C6H13NO2/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) . The Canonical SMILES representation is CCCC(CC(=O)O)N . Physical And Chemical Properties Analysis

The molecular weight of this compound is 131.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass of the molecule is 131.094628657 g/mol .Applications De Recherche Scientifique

Role in Molecular Structure and Synthesis

3-Aminohexanoic acid, a synthetic derivative of lysine, plays a significant role in the chemical synthesis of modified peptides and in the polyamide synthetic fibers industry, like nylon. It is also often utilized as a linker in various biologically active structures, highlighting its importance in the structure of diverse molecules (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Synthesis Methods

The synthesis of 6-aminohexanoic acid can be achieved through sulfuric acid hydrolysis of caprolactam. Optimal conditions for this process have been explored to improve yield and efficiency (Arinushkina, Krylov, Kotelnikova, & Gerasimov, 2020).

Industrial Applications

In industry, 6-aminohexanoic acid serves as an alternative fuel in the synthesis of spinel ferrites using gel combustion synthesis. Its properties like ignition temperature and impact on the magnetic properties of the synthesized products have been studied, showcasing its versatility in material science (Chavarriaga, Lopera, Franco, Bergmann, & Alarcón, 2020).

Biomedical Research

In the field of biomedical research, 6-aminohexanoic acid modified carbon nanotubes have been tailored for aqueous solubility over a wide pH range. This modification enables the use of these nanotubes in various biomedical applications, such as drug delivery systems and bioimaging (Zeng, Zhang, & Barron, 2005).

Corrosion Inhibition

Another application of 6-aminohexanoic acid is in the field of corrosion inhibition. It has been used as an inhibitor for mild steel in acidic environments, demonstrating its potential in protecting industrial materials (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Plant Elicitation

2-Amino-3-methylhexanoic acid, a variant of 6-aminohexanoic acid, has been shown to act as a plant elicitor, enhancing resistance against temperature stress and pathogen attacks in various plant species (Wang et al., 2022).

Other Chemical Syntheses

This compound has also been utilized in various chemical syntheses, such as the enantioselective synthesis of Pregabalin (Burk et al., 2003), and in the development of new synthetic approaches for pharmaceutical compounds (Mansoori, Zahednezhad, Tabrizi, & Mojarrad, 2019).

Mécanisme D'action

Target of Action

3-Aminohexanoic acid, also known as ε-aminocaproic acid (EACA), is a derivative and analogue of the amino acid lysine . It primarily targets proteolytic enzymes, particularly plasmin, which is responsible for fibrinolysis . By inhibiting these enzymes, EACA plays a crucial role in the regulation of fibrinolysis, a process that prevents blood clots from growing and becoming problematic.

Mode of Action

EACA exerts its effects by binding reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This action inhibits fibrinolysis, reducing the breakdown of fibrin and thereby promoting clot stability . The inhibition of fibrinolysis by EACA is primarily achieved through the inhibition of plasminogen activators and, to a lesser extent, through antiplasmin activity .

Biochemical Pathways

The biochemical pathways affected by EACA involve the conversion of plasminogen to plasmin, a key step in the process of fibrinolysis . By blocking this conversion, EACA disrupts the fibrinolytic pathway, leading to a reduction in fibrinolysis and an increase in clot stability . This mechanism can be beneficial in conditions where excessive fibrinolysis is a problem, such as certain bleeding disorders .

Pharmacokinetics

EACA is rapidly absorbed and eliminated, with a biological half-life of about 77 minutes . Approximately 70-100% of an intravenous dose is excreted in the urine within 24 hours . These properties suggest that this compound may have similar pharmacokinetic characteristics.

Result of Action

The primary result of EACA’s action is the stabilization of fibrin clots and a reduction in bleeding . This makes it effective in the treatment of conditions characterized by excessive bleeding due to elevated fibrinolytic activity . It is also used off-label for control of bleeding in patients with severe thrombocytopenia, control of oral bleeding in patients with congenital and acquired coagulation disorders, control of perioperative bleeding associated with cardiac surgery, prevention of excessive bleeding in patients on anticoagulation therapy undergoing invasive dental procedures, and reduction of the risk of catastrophic hemorrhage in patients with acute promyelocytic leukemia .

Safety and Hazards

Orientations Futures

3-Aminohexanoic acid plays a significant role in the chemical synthesis of modified peptides and in the polyamide synthetic fibers (nylon) industry . It is also often used as a linker in various biologically active structures . Future research could focus on exploring these applications further and developing new methods of synthesis.

Analyse Biochimique

Biochemical Properties

3-Aminohexanoic acid plays a significant role in biochemical reactions. It is known to inhibit proteolytic enzymes like plasmin, the enzyme responsible for fibrinolysis . This makes it effective in the treatment of certain bleeding disorders .

Cellular Effects

The cellular effects of this compound are primarily related to its role in inhibiting enzymes that bind to the lysine residue. This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes that bind to the lysine residue. This binding inhibits the activity of these enzymes, leading to changes in gene expression and cellular function .

Propriétés

IUPAC Name |

3-aminohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJFIIXHVSHQEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

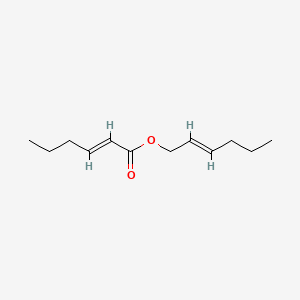

Canonical SMILES |

CCCC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315039 | |

| Record name | 3-Aminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Aminocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

58521-63-4 | |

| Record name | 3-Aminohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58521-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

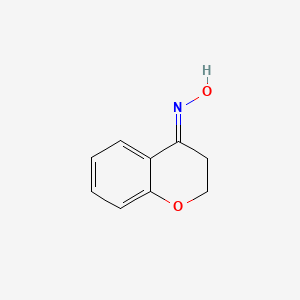

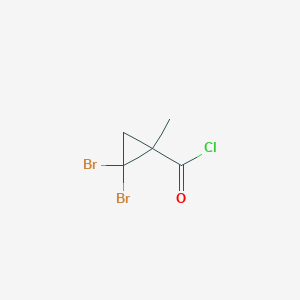

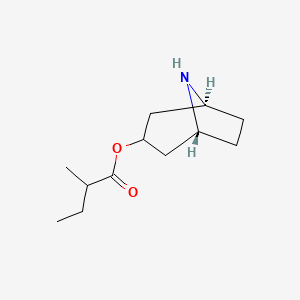

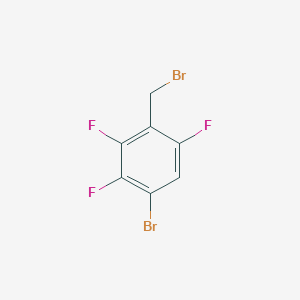

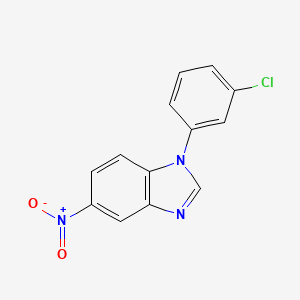

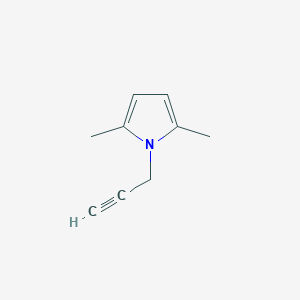

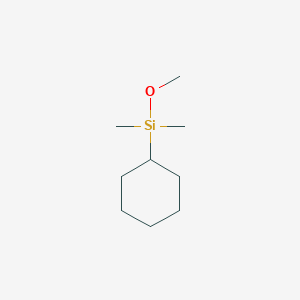

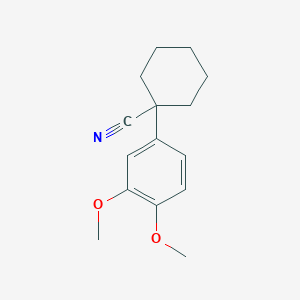

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B3037683.png)

![Spiro[2H-1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B3037696.png)